(4-Ethoxynaphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxynaphthalen-1-yl)methanol is a chemical compound that is used in scientific research for its various properties. It is a white solid that is soluble in organic solvents and is commonly used in organic chemistry as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (4-Ethoxynaphthalen-1-yl)methanol is not well understood. However, it is believed to act as a nucleophile in many reactions due to the presence of the hydroxyl group. It has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemische Und Physiologische Effekte
(4-Ethoxynaphthalen-1-yl)methanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Ethoxynaphthalen-1-yl)methanol in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of compounds. Another advantage is its relatively low cost compared to other building blocks. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of (4-Ethoxynaphthalen-1-yl)methanol in scientific research. One direction is the development of new materials such as liquid crystals and polymers. Another direction is the synthesis of new pharmaceutical intermediates with potential therapeutic applications. Additionally, the antioxidant and anti-inflammatory properties of (4-Ethoxynaphthalen-1-yl)methanol could be further explored for their potential in treating various diseases.
In conclusion, (4-Ethoxynaphthalen-1-yl)methanol is a versatile compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential for the development of new materials and pharmaceutical intermediates make it a valuable building block in organic chemistry.
Synthesemethoden
The synthesis of (4-Ethoxynaphthalen-1-yl)methanol can be achieved in several ways. One of the most common methods is the reaction of 4-ethoxynaphthalene with formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting product is then reduced with sodium borohydride to yield (4-Ethoxynaphthalen-1-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxynaphthalen-1-yl)methanol has various applications in scientific research. It is commonly used as a building block for the synthesis of other compounds such as chiral ligands and pharmaceutical intermediates. It has also been used in the development of new materials such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
147397-61-3 |
---|---|
Produktname |
(4-Ethoxynaphthalen-1-yl)methanol |
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(4-ethoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H14O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8,14H,2,9H2,1H3 |
InChI-Schlüssel |
CPPSTEKHRNUTQF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CO |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CO |
Synonyme |
1-Naphthalenemethanol,4-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.